REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([NH:9][CH2:10][C:11]([OH:13])=[O:12])[CH:5]=[CH:6][C:7]=1[F:8].Cl.[CH3:15]O>>[CH3:15][O:12][C:11](=[O:13])[CH2:10][NH:9][C:4]1[CH:5]=[CH:6][C:7]([F:8])=[C:2]([F:1])[CH:3]=1
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=CC1F)NCC(=O)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Setpoint
|
5 °C
|
Type
|
CUSTOM
|
Details
|
The resulting solution was stirred for 1 h at 5° C. and for 30 min at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
for 40 min
|
Duration
|
40 min
|
Type
|
TEMPERATURE
|
Details
|
while cooling with an ice-bath
|
Type
|
CUSTOM
|
Details
|
to keep ambient temperature
|
Type
|
WAIT
|
Details
|
Nitrogene was passed through the reaction mixture for 120 min
|
Duration
|
120 min
|
Type
|
CONCENTRATION
|
Details
|
Concentration
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
COC(CNC1=CC(=C(C=C1)F)F)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.52 g | |
YIELD: PERCENTYIELD | 99% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |